

Confirming the Structure of Pro-lad: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pro-lad*

Cat. No.: *B1450959*

[Get Quote](#)

An objective guide for researchers, scientists, and drug development professionals on the structural elucidation of 6-propyl-6-nor-lysergic acid diethylamide (**Pro-lad**) using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide leverages comparative data from structurally similar lysergamide analogs to predict and support the chemical structure of **Pro-lad**.

While direct experimental ^1H -NMR and ^{13}C -NMR data for **Pro-lad** is not extensively available in peer-reviewed literature, its structure can be confidently confirmed through a comparative analysis with its close chemical analogs, ETH-LAD and AL-LAD. **Pro-lad**, or (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, is a derivative of lysergic acid, sharing the core ergoline scaffold with other well-characterized lysergamides.[1][2][3][4] By examining the established NMR spectra of these related compounds, we can predict the expected chemical shifts and splitting patterns for **Pro-lad**, providing a robust framework for its structural verification.

Predicted ^1H and ^{13}C NMR Data for Pro-lad

The primary structural difference between **Pro-lad**, ETH-LAD, and AL-LAD lies in the N-6 substituent: a propyl group for **Pro-lad**, an ethyl group for ETH-LAD, and an allyl group for AL-LAD.[1] This variation will most significantly impact the chemical shifts of the protons and carbons within the N-6 alkyl chain and its immediate vicinity on the ergoline ring. The remainder of the core structure is expected to exhibit very similar NMR signals to its analogs.

Based on the known data for ETH-LAD and AL-LAD, the following tables predict the ^1H and ^{13}C NMR chemical shifts for **Pro-lad**.

Table 1: Predicted ^1H -NMR Chemical Shifts for **Pro-lad** in comparison to ETH-LAD and AL-LAD.

| Assignment | Predicted Pro-lad (ppm) | ETH-LAD (ppm) | AL-LAD (ppm) |
|---|-------------------------|--------------------|--------------------|
| N-CH ₂ -CH ₂ -CH ₃ | ~2.4 - 2.6 (m) | 2.53 (q, J=7.2 Hz) | 3.25 (d, J=6.5 Hz) |
| N-CH ₂ -CH ₂ -CH ₃ | ~1.4 - 1.6 (m) | 1.07 (t, J=7.2 Hz) | - |
| N-CH ₂ -CH ₂ -CH ₃ | ~0.9 (t) | - | - |
| Aromatic Protons | ~6.8 - 7.2 (m) | ~6.8 - 7.2 (m) | ~6.8 - 7.2 (m) |
| H-2 | ~6.8 (d) | 6.82 (d, J=1.8 Hz) | 6.81 (d, J=1.8 Hz) |
| H-4 α | ~3.1 (m) | 3.10 (m) | 3.11 (m) |
| H-4 β | ~2.6 (m) | 2.62 (m) | 2.63 (m) |
| H-5 | ~3.4 (m) | 3.42 (m) | 3.43 (m) |
| H-9 | ~3.2 (m) | 3.21 (m) | 3.22 (m) |
| N(CH ₂ CH ₃) ₂ | ~3.3 & 3.1 (m) | ~3.3 & 3.1 (m) | ~3.3 & 3.1 (m) |
| N(CH ₂ CH ₃) ₂ | ~1.0 (t) | 1.05 (t, J=7.1 Hz) | 1.06 (t, J=7.1 Hz) |
| NH | ~8.2 (s) | 8.25 (s) | 8.24 (s) |

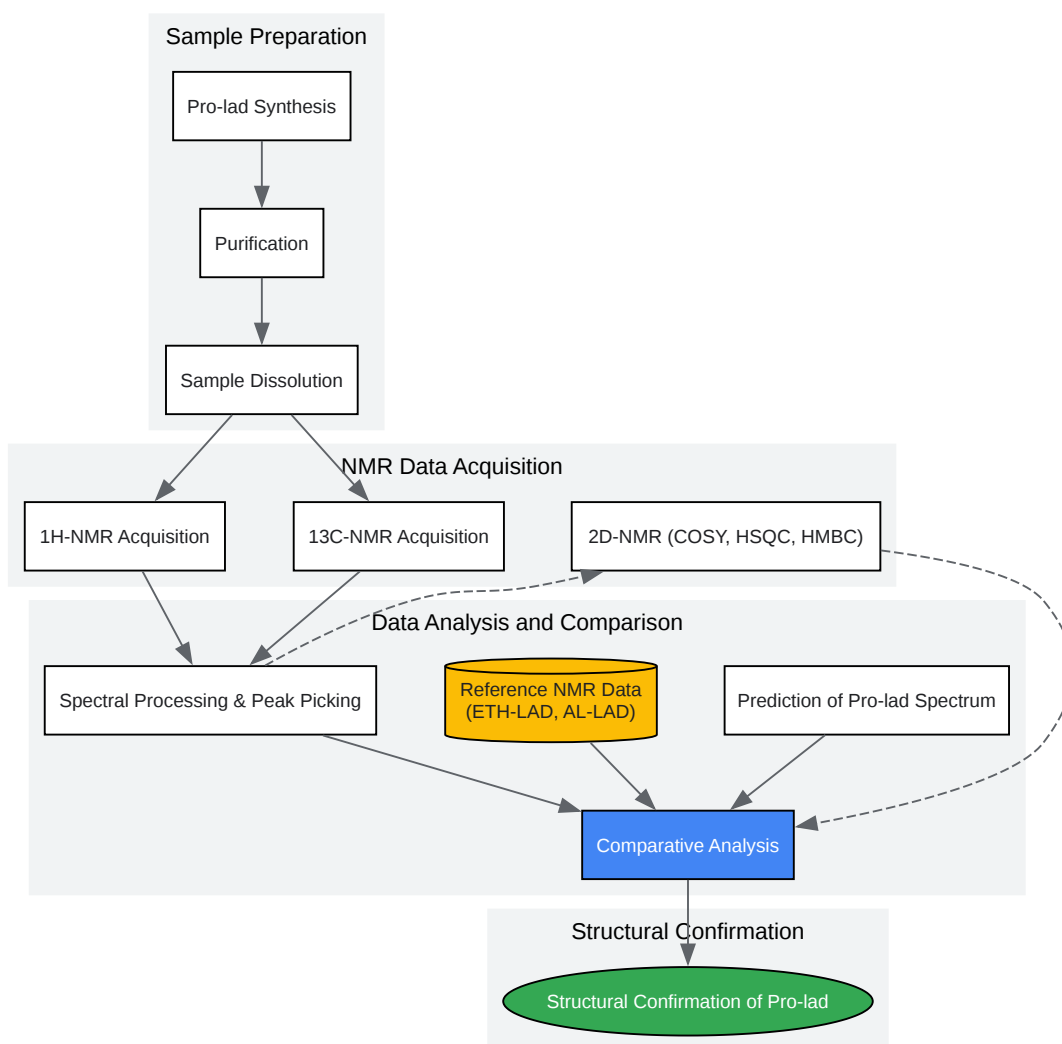
Table 2: Predicted ^{13}C -NMR Chemical Shifts for **Pro-lad** in comparison to ETH-LAD and AL-LAD.

| Assignment | Predicted Pro-lad (ppm) | ETH-LAD (ppm) | AL-LAD (ppm) |
|---|-------------------------|---------------|--------------|
| N-CH ₂ -CH ₂ -CH ₃ | ~53 | 46.2 | 52.8 |
| N-CH ₂ -CH ₂ -CH ₃ | ~20 | 13.0 | - |
| N-CH ₂ -CH ₂ -CH ₃ | ~11 | - | - |
| C-2 | ~115 | 115.1 | 115.0 |
| C-3 | ~123 | 123.2 | 123.1 |
| C-4 | ~32 | 32.1 | 32.0 |
| C-5 | ~58 | 58.3 | 58.2 |
| C-6 | ~111 | 111.2 | 111.1 |
| C-7 | ~121 | 121.3 | 121.2 |
| C-8 | ~108 | 108.4 | 108.3 |
| C-9 | ~43 | 43.2 | 43.1 |
| C-10 | ~35 | 35.4 | 35.3 |
| C-11 | ~133 | 133.5 | 133.4 |
| C-12 | ~125 | 125.6 | 125.5 |
| C-13 | ~109 | 109.1 | 109.0 |
| C=O | ~172 | 172.3 | 172.2 |
| N(CH ₂ CH ₃) ₂ | ~42 & 40 | 42.1 & 40.2 | 42.0 & 40.1 |
| N(CH ₂ CH ₃) ₂ | ~14 & 12 | 14.3 & 12.4 | 14.2 & 12.3 |

Experimental Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of a novel or uncharacterized compound like **Pro-lad** using NMR spectroscopy, emphasizing the comparative approach.

Workflow for Structural Confirmation of Pro-lad via NMR



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. sites.bu.edu [sites.bu.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- To cite this document: BenchChem. [Confirming the Structure of Pro-lad: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450959#confirming-the-structure-of-pro-lad-using-1h-nmr-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com